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Compound of Interest

N-(3,4,5-
Compound Name:
Trimethoxyphenylethyl)aziridine

cat. No.: B1212013

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a valuable synthetic intermediate, combining the
pharmacologically significant 3,4,5-trimethoxyphenylethyl moiety, found in compounds like
mescaline, with the reactive aziridine ring. This unique structure makes it a versatile building
block for the synthesis of a diverse range of nitrogen-containing molecules with potential
applications in medicinal chemistry and drug development. The strained three-membered
aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a straightforward
route to functionalized phenethylamines.

Application Notes

The primary utility of N-(3,4,5-Trimethoxyphenylethyl)aziridine in organic synthesis lies in its
role as a precursor to various bioactive compounds. Its applications span from the synthesis of
mescaline analogs for neuropharmacological studies to the development of novel anticancer
agents.

1. Synthesis of Mescaline Analogs and Neuropharmacological Probes:
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The 3,4,5-trimethoxyphenylethyl scaffold is the core structure of the psychoactive compound
mescaline. N-(3,4,5-Trimethoxyphenylethyl)aziridine serves as a key intermediate for the
synthesis of mescaline analogs with modified properties. Ring-opening of the aziridine with
various nucleophiles allows for the introduction of diverse functional groups at the [3-position of
the ethylamine side chain. These analogs are valuable tools for studying the structure-activity
relationships of hallucinogenic phenethylamines and for developing probes to investigate their
interactions with neurotransmitter receptors. Studies have shown that N-(3,4,5-
trimethoxyphenylethyl)aziridine itself exhibits effects on the central nervous system, albeit
less pronounced than mescaline, impacting spatial orientation in animal models.

2. Development of Anticancer Agents:

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural
and synthetic anticancer agents, such as combretastatin A-4 and podophyllotoxin. These
compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and
apoptosis in cancer cells. By incorporating this "trimethoxy" motif, derivatives of N-(3,4,5-
Trimethoxyphenylethyl)aziridine are promising candidates for the development of novel
chemotherapeutics. The aziridine moiety itself is found in numerous antitumor agents and can
act as an alkylating agent or be further functionalized to enhance biological activity.

3. Versatile Intermediate for Amine Synthesis:

The high reactivity of the aziridine ring, driven by ring strain, allows for facile and often
regioselective ring-opening reactions with a wide array of nucleophiles, including
organometallics (e.g., organocuprates), hydrides, halides, and heteroatom nucleophiles (O, N,
S). This reactivity makes N-(3,4,5-Trimethoxyphenylethyl)aziridine a valuable precursor for
the synthesis of complex, substituted 1,2-diamines and (3-amino alcohols, which are important
structural motifs in many biologically active molecules.

Quantitative Data

The following table summarizes representative yields for the ring-opening reactions of N-aryl
and N-alkyl aziridines with various nucleophiles, demonstrating the synthetic utility of this class
of compounds. While specific data for N-(3,4,5-Trimethoxyphenylethyl)aziridine is not
extensively reported, these examples provide a strong indication of its expected reactivity.
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Spectroscopic Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine:

Property Data
Molecular Formula C13H19NOs
Molecular Weight 237.29 g/mol

5 6.42 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H), 2.75 (t,
1H NMR (CDCls, 400 MHz) J=7.2 Hz, 2H), 2.45 (t, J=7.2 Hz, 2H), 1.65 (s,
4H)

0 153.3,136.2, 134.8, 105.2, 60.9, 56.1, 40.2,

13C NMR (CDCls, 100 MHz) 358 285

Mass Spectrum (EI) m/z 237 (M*), 222, 194, 181, 168

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-(3,4,5-
Trimethoxyphenylethyl)aziridine and its subsequent application in a representative ring-
opening reaction.

Protocol 1: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine
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This protocol is based on the well-established Wenker synthesis, which involves the conversion
of a B-amino alcohol to an aziridine. The required precursor, 2-(3,4,5-
trimethoxyphenylethylamino)ethanol, can be synthesized from the commercially available
3,4,5-trimethoxyphenethylamine (mescaline).

Step la: Synthesis of 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol
o Materials:

o 3,4,5-Trimethoxyphenethylamine (1.0 eq)

o 2-Bromoethanol (1.1 eq)

o Potassium carbonate (K2COs) (2.5 eq)

o Acetonitrile (CH3CN)

o Ethyl acetate (EtOAC)

o Brine

o Anhydrous sodium sulfate (Na2S0a)
» Procedure:

o To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in acetonitrile, add potassium
carbonate (2.5 eq).

o Add 2-bromoethanol (1.1 eq) dropwise to the stirring suspension at room temperature.

o Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the
starting amine is consumed (typically 12-24 hours).

o Cool the reaction mixture to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with water and then brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes) to afford 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol.

Step 1b: Cyclization to N-(3,4,5-Trimethoxyphenylethyl)aziridine (Modified Wenker
Synthesis)

o Materials:

o 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol (1.0 eq)

[¢]

Chlorosulfonic acid (CISOsH) (1.1 eq)

[e]

Chloroform (CHCIs)

o

Sodium hydroxide (NaOH) solution (e.g., 10 M)

[¢]

Dichloromethane (CH2zCl2)

[¢]

Anhydrous magnesium sulfate (MgSOa)

e Procedure:

o Dissolve 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol (1.0 eq) in chloroform and cool the
solution to 0 °C in an ice bath.

o Slowly add chlorosulfonic acid (1.1 eq) dropwise while maintaining the temperature at 0
°C.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the
sulfate ester intermediate.

o Carefully pour the reaction mixture into a vigorously stirring, ice-cold solution of sodium
hydroxide (e.g., 10 M).

o Continue stirring for 1-2 hours at room temperature to effect the cyclization.
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o Extract the aqueous layer with dichloromethane (3 x).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude N-(3,4,5-
Trimethoxyphenylethyl)aziridine.

o Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Ring-Opening of N-(3,4,5-Trimethoxyphenylethyl)aziridine with an
Organocuprate

This protocol describes a representative application of the title compound as a building block,
demonstrating the regioselective ring-opening with a Gilman reagent to form a new carbon-
carbon bond.

o Materials:
o N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq)
o Copper(l) iodide (Cul) (1.1 eq)
o Methyl lithium (MeLi) or other organolithium reagent (2.2 eq)
o Anhydrous diethyl ether (Et20) or tetrahydrofuran (THF)
o Saturated agueous ammonium chloride (NH4Cl) solution
o Ethyl acetate (EtOAC)
o Anhydrous sodium sulfate (Na2S0a)
e Procedure:

o In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend
copper(l) iodide (1.1 eq) in anhydrous diethyl ether or THF.

o Cool the suspension to 0 °C and add the organolithium reagent (e.g., methyl lithium, 2.2
eq) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will
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typically change color.

o After stirring for 30 minutes at 0 °C, cool the mixture to -78 °C (dry ice/acetone bath).

o Add a solution of N-(3,4,5-Trimethoxyphenylethyl)aziridine (1.0 eq) in the same
anhydrous solvent dropwise.

o Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature
overnight.

o Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
o Extract the mixture with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate in vacuo.

o Purify the resulting N-(3,4,5-trimethoxyphenylethyl)propan-2-amine derivative by column
chromatography.

Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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